5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] 5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967424
InChI: InChI=1S/C12H14FNO/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
SMILES:
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol

5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]

CAS No.:

Cat. No.: VC15967424

Molecular Formula: C12H14FNO

Molecular Weight: 207.24 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] -

Specification

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
IUPAC Name 5-fluorospiro[2H-1-benzofuran-3,4'-piperidine]
Standard InChI InChI=1S/C12H14FNO/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
Standard InChI Key UMBJBOOOCCMNFQ-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12COC3=C2C=C(C=C3)F

Introduction

5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] is a synthetic compound characterized by its unique spirocyclic structure, which combines a benzofuran moiety with a piperidine ring. The presence of a fluorine atom at the 5-position of the benzofuran contributes to its chemical properties, making it an interesting subject for research in medicinal chemistry and organic synthesis. This compound is recognized for its potential biological activities, particularly as a ligand for various receptors.

Key Features:

  • Chemical Structure: Spirocyclic structure with a benzofuran and piperidine ring.

  • Molecular Formula: Not explicitly stated in the provided sources, but the molecular weight is approximately 207.24 g/mol.

  • CAS Number: 1504551-57-8 .

Synthesis Methods

The synthesis of 5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] typically involves several key methods, including transition metal-catalyzed reactions. These reactions facilitate the formation of spirooxindoles and related structures. Literature indicates that spiro compounds can be synthesized through aminolysis reactions or cyclization processes involving suitable precursors such as isatin derivatives and cyclic diketones.

Synthesis Steps:

  • Precursor Selection: Isatin derivatives or cyclic diketones are commonly used.

  • Cyclization/Aminolysis: These reactions are crucial for forming the spirocyclic structure.

  • Optimization: Reaction conditions such as temperature, solvent choice, and catalyst type are optimized to enhance yield and selectivity.

Biological Activities:

  • Antimicrobial Properties: Benzofuran derivatives, in general, display antimicrobial properties .

  • Potential Anticancer Activity: Benzofuran derivatives have shown potential anticancer properties .

  • Receptor Binding: It acts as a ligand for various receptors, though specific details are not well-documented.

Comparison with Related Compounds

5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] shares structural similarities with several other compounds, including:

Compound NameStructure FeaturesUnique Aspects
5-Fluorobenzofuran-3(2H)-oneBenzofuran with a ketone groupSimple structure; serves as a precursor
5-Fluorobenzofuran-3-carboxylic acidContains a carboxylic acid functional groupMore polar; different reactivity
Spiro[1-benzofuran-3,4'-piperidine] hydrochlorideSimilar spirocyclic structureHydrochloride salt form; enhanced solubility
C-Alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine]Alkyl substitutions on piperidineEnhanced potency as opioid ligands

Applications and Future Research Directions

Given its unique structure and potential biological activities, 5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] is a promising candidate for further studies in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases. Future research should focus on optimizing its efficacy and reducing toxicity through structure-activity relationship analyses .

Potential Applications:

  • Pharmaceutical Development: Targeting diseases such as cancer or infectious diseases.

  • Structure-Activity Relationship Studies: To enhance efficacy and reduce toxicity.

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